molecular formula C12H10ClNO3 B13660143 Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate

Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate

Cat. No.: B13660143
M. Wt: 251.66 g/mol
InChI Key: LHACMAWHOJHGCL-UHFFFAOYSA-N
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Description

Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, which are structurally related to quinoline. This compound is characterized by the presence of a methoxy group at the 5-position, a chloro group at the 3-position, and a carboxylate ester at the 4-position of the isoquinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of 5-methoxyisoquinoline followed by esterification. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the esterification is usually carried out using methanol in the presence of an acid catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carboxylate ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of 3-amino-5-methoxyisoquinoline-4-carboxylate.

    Oxidation: Formation of 5-methoxyisoquinoline-4-carboxylic acid.

    Reduction: Formation of 3-chloro-5-methoxyisoquinoline-4-methanol.

Scientific Research Applications

Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with enzymes or receptors, modulating their activity. The carboxylate ester can undergo hydrolysis to release the active isoquinoline derivative, which can then interact with cellular pathways involved in signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-methoxyisoquinoline: Lacks the carboxylate ester group.

    5-Methoxyisoquinoline-4-carboxylate: Lacks the chloro group.

    3-Chloroisoquinoline-4-carboxylate: Lacks the methoxy group.

Uniqueness

Methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both chloro and methoxy groups allows for diverse chemical modifications, while the carboxylate ester enhances its solubility and potential for hydrolysis.

Properties

Molecular Formula

C12H10ClNO3

Molecular Weight

251.66 g/mol

IUPAC Name

methyl 3-chloro-5-methoxyisoquinoline-4-carboxylate

InChI

InChI=1S/C12H10ClNO3/c1-16-8-5-3-4-7-6-14-11(13)10(9(7)8)12(15)17-2/h3-6H,1-2H3

InChI Key

LHACMAWHOJHGCL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=CN=C(C(=C21)C(=O)OC)Cl

Origin of Product

United States

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